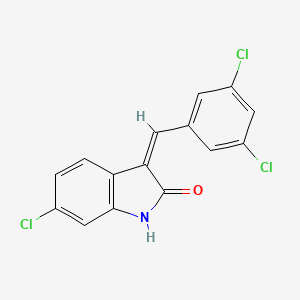

3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one is a chemical compound that belongs to the class of indolin-2-ones This compound is characterized by the presence of a dichlorobenzylidene group attached to the indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one typically involves the reaction of 3,5-dichlorobenzaldehyde with 6-chloroindolin-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating the mixture to facilitate the condensation reaction . The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Biological Activity

3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one is a compound belonging to the indolinone class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its role as a Src kinase inhibitor and its antiproliferative properties.

Synthesis

The synthesis of this compound typically involves the condensation of 6-chlorooxindole with 3,5-dichlorobenzaldehyde. The reaction is facilitated by a suitable catalyst under reflux conditions. This synthetic route has been optimized to yield high purity and good yields of the target compound.

Src Kinase Inhibition

Src kinases are a family of non-receptor tyrosine kinases implicated in various cellular processes, including proliferation and survival. Inhibition of Src kinases has been identified as a promising therapeutic strategy for cancer treatment. The compound this compound has demonstrated significant inhibitory activity against Src kinase.

- IC50 Values : Research indicates that this compound exhibits IC50 values ranging from 5.3 to 211.8 µM , indicating varying potency depending on the specific structural modifications and experimental conditions .

Antiproliferative Activity

In addition to its kinase inhibition properties, this compound has shown antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

- Cell Line Studies : In vitro studies have reported that the compound significantly inhibits the growth of several cancer cell lines, with IC50 values reflecting its effectiveness in inducing cell death .

The biological activity of this compound can be attributed to its ability to interfere with signaling pathways associated with cancer cell survival and proliferation. The following mechanisms have been proposed:

- Inhibition of Tyrosine Kinases : By inhibiting Src kinase activity, the compound disrupts downstream signaling pathways that promote tumor growth.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at specific phases, further contributing to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of chlorine substituents at specific positions on the benzylidene moiety enhances the inhibitory activity against Src kinase. Modifications in the indolinone core also play a crucial role in determining biological efficacy.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | This compound | 5.3 - 211.8 | Src Kinase Inhibitor |

| 2 | Other derivatives | Varies | Antiproliferative |

Case Studies

Recent studies have highlighted the therapeutic potential of indolinone derivatives in preclinical models:

- Study on Cancer Cell Lines : A series of indolinone derivatives were tested for their cytotoxic effects on human cancer cell lines, demonstrating that modifications to the benzylidene group significantly impacted their potency .

- Animal Models : In vivo studies have shown promising results for these compounds in reducing tumor size and improving survival rates in animal models .

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 3-substituted indolin-2-one derivatives, including 3-(3,5-Dichlorobenzylidene)-6-chloroindolin-2-one. These compounds have been shown to protect neurons from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves inhibiting neuronal death through various pathways, making them promising candidates for therapeutic development against conditions characterized by excessive neuronal loss .

Cytotoxicity Against Cancer Cells

The compound has demonstrated notable cytotoxic activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). In vitro studies using the MTT assay indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents . These findings are crucial for developing new chemotherapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications in the benzylidene moiety or alterations in the indolinone core can significantly affect its potency and selectivity against specific biological targets. Studies have indicated that substituents on the aromatic ring can enhance the inhibitory effects on protein kinases involved in cancer progression .

Case Studies and Research Findings

Properties

Molecular Formula |

C15H8Cl3NO |

|---|---|

Molecular Weight |

324.6 g/mol |

IUPAC Name |

(3Z)-6-chloro-3-[(3,5-dichlorophenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H8Cl3NO/c16-9-1-2-12-13(15(20)19-14(12)7-9)5-8-3-10(17)6-11(18)4-8/h1-7H,(H,19,20)/b13-5- |

InChI Key |

AGPIRMYCUVCYBT-ACAGNQJTSA-N |

Isomeric SMILES |

C1=CC\2=C(C=C1Cl)NC(=O)/C2=C\C3=CC(=CC(=C3)Cl)Cl |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C2=CC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.